molecular formula C13H17NO4S B6505665 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid CAS No. 1268106-04-2

5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid

Cat. No.: B6505665
CAS No.: 1268106-04-2
M. Wt: 283.35 g/mol
InChI Key: QAMNWKGNDKSDOH-UHFFFAOYSA-N
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Description

5-(Morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a synthetic organic compound featuring a pentanoic acid backbone substituted at position 3 with a thiophen-2-yl group and at position 5 with a morpholin-4-yl-5-oxo moiety.

Properties

IUPAC Name

5-morpholin-4-yl-5-oxo-3-thiophen-2-ylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-12(14-3-5-18-6-4-14)8-10(9-13(16)17)11-2-1-7-19-11/h1-2,7,10H,3-6,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMNWKGNDKSDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC(CC(=O)O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid typically involves multi-step organic reactions. One common method involves the reaction of morpholine with thiophene-2-carboxylic acid under specific conditions to form the intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are often employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pentanoic Acid Derivatives with Heterocyclic Substituents

Compound A : 5-oxo-5-({[2-(thiophen-2-yl)ethyl]carbamoyl}amino)pentanoic acid ()
  • Structure : Contains a urea linker (-NH-C(O)-NH-) and a thiophen-2-yl-ethyl chain.
  • The thiophene-ethyl chain may reduce conjugation compared to the direct thiophen-2-yl substitution in the target compound.
Compound B : α-Lipoic Acid (5-[(3R)-1,2-dithiolan-3-yl]pentanoic acid) ()
  • Structure : Features a dithiolane ring instead of morpholine/thiophene.
  • Comparison : The dithiolane ring confers antioxidant properties via redox cycling, whereas the morpholine-thiophene combination in the target compound may prioritize electronic modulation (e.g., charge transfer) over redox activity.
  • Applications : α-Lipoic acid is a dietary supplement; the target compound’s applications likely diverge due to distinct substituents .
Compound C : 4-Oxo-3-[2-(5-{[4-(quinoxalin-2-ylamino)-benzoylamino]-methyl}-thiophen-2-yl)-acetylamino]-pentanoic acid ()
  • Structure: Includes a quinoxaline-aminobenzoyl group and thiophene-acetylamino chain.
  • The target compound’s morpholine may prioritize solubility over aromatic interactions.
  • Applications : Demonstrated in caspase-1 inhibition; morpholine’s polarity could influence bioavailability differently .

Thiophene-Containing Derivatives

Compound D : 2-Cyano-3-(5-(2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid ()
  • Structure: Combines thiophene, quinoxaline, and cyanoacrylic acid groups.
  • Comparison: The cyanoacrylic acid acts as a strong electron acceptor, whereas the target compound’s morpholine-5-oxo group is less electron-withdrawing. This difference impacts optoelectronic properties (e.g., lower LUMO in Compound D for solar cell applications).
  • Applications: Used in dye-sensitized solar cells; the target compound may exhibit weaker charge transfer due to morpholine’s donor nature .
Compound E : 5-(Thiophen-2-yl)-1H-indazoles ()
  • Structure : Thiophene fused to indazole.
  • Comparison: The indazole-thiophene fusion creates a rigid, planar structure, enhancing conductivity in polymers. The target compound’s flexible pentanoic acid chain may favor solubility and pharmacokinetics over conductivity.
  • Applications : Polythiophenes in conductive materials; target compound’s applications may lean toward biomedicine .

Morpholine-Containing Analogues

Compound F : 5-{5-Chloro-2-[(3S)-3-[(morpholin-4-yl)methyl]-3,4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1,2-dimethyl-1H-pyrrole-3-carboxylic acid ()
  • Structure: Complex structure with morpholinylmethyl and dihydroisoquinoline groups.
  • Comparison : The morpholine here enhances solubility and bioavailability in a pharmaceutical context. The target compound’s simpler structure may lack the multi-target affinity seen in Compound F.
  • Applications : Patent highlights morpholine’s role in drug development; similar principles may apply to the target compound .

Biological Activity

5-(Morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological profiles.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes a morpholine ring and a thiophene moiety. Its molecular formula is C12H15N1O3SC_{12}H_{15}N_{1}O_{3}S, with a molecular weight of approximately 245.32 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined, revealing that the compound has an IC50 of approximately 15 µM against MCF-7 cells and 20 µM against A549 cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.
Cell LineIC50 Value (µM)Reference
MCF-715
A54920
HeLa18
  • Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies suggest that the compound interacts with key proteins involved in cell cycle regulation.

Antibacterial Activity

This compound has also been studied for its antibacterial properties.

Efficacy Against Bacteria

  • Bacterial Strains : The compound showed activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as some Gram-negative strains.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 64 µg/mL, indicating moderate antibacterial activity.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Enterococcus faecalis64

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Morpholine Ring : Enhances solubility and may facilitate interaction with biological targets.
  • Thiophene Moiety : Contributes to the compound's lipophilicity and potential binding affinity to various receptors.

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the effects of the compound on MCF-7 cells, demonstrating a dose-dependent increase in apoptosis markers such as caspase activation.
  • In Vivo Studies : Preliminary in vivo studies using mouse models have shown promising results in tumor reduction when administered at optimal doses.

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